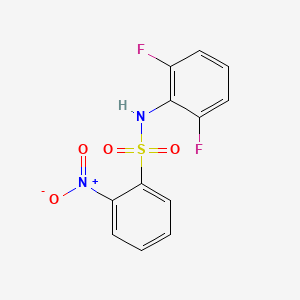
3-bromo-N-(2-chlorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(2-chlorobenzyl)benzamide is an organic compound with the molecular formula C14H11BrClNO. It is a derivative of benzamide, where the benzamide core is substituted with a bromine atom at the third position and a 2-chlorobenzyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-chlorobenzyl)benzamide typically involves the following steps:
Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 3-bromobenzamide.
N-Alkylation: The 3-bromobenzamide is then subjected to N-alkylation with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-chlorobenzyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, or other substituted derivatives.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
3-bromo-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studying biological pathways and interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-chlorobenzyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromobenzamide: Lacks the 2-chlorobenzyl group, making it less bulky and potentially less selective in its interactions.
N-(2-chlorobenzyl)benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.
3-chloro-N-(2-bromobenzyl)benzamide: An isomer with reversed positions of bromine and chlorine, which can lead to different chemical and biological properties.
Uniqueness
3-bromo-N-(2-chlorobenzyl)benzamide is unique due to the specific positioning of the bromine and 2-chlorobenzyl groups, which can influence its reactivity, binding affinity, and overall biological activity. This unique structure allows for specific interactions in medicinal and biological applications, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-[(2-chlorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-12-6-3-5-10(8-12)14(18)17-9-11-4-1-2-7-13(11)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYOOWUTODXLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B5856630.png)
![N-[(2-hydroxy-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B5856636.png)
![N-[(3,5-dimethylphenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B5856644.png)
![Ethanone, 1-[4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]-](/img/structure/B5856647.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)
![3-[(4-Methylphenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one](/img/structure/B5856659.png)
![4-({[2-(2-propyn-1-yloxy)-1-naphthyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5856662.png)
![4-fluoro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5856666.png)

methanone](/img/structure/B5856685.png)
![methyl 4-{5-[(2-ethoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5856710.png)
![Ethyl 2-amino-5-[benzyl(methyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B5856720.png)


